REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:14])([CH3:13])[C:9]([O:11]C)=[O:10])=[C:4]([F:15])[CH:3]=1.[OH-].[K+]>CCO.C(OCC)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:13])([CH3:14])[C:9]([OH:11])=[O:10])=[C:4]([F:15])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
8.11 g
|
Type
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reactant
|
Smiles
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ClC1=CC(=C(C=C1)C(C(=O)OC)(C)C)F
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Name
|
|
Quantity
|
70.3 mL
|
Type
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solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
3.95 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Control Type
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UNSPECIFIED
|
Setpoint
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120 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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added to a separatory funnel
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Type
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CUSTOM
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Details
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partitioned with water
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Type
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WASH
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Details
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washed with 75 mL of water
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Type
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CUSTOM
|
Details
|
separated
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Type
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EXTRACTION
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Details
|
extracted 2 times with 100 mL of diethyl ether
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)C(C(=O)O)(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |